N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
Description
Properties
CAS No. |
899914-96-6 |
|---|---|
Molecular Formula |
C27H26N4O6 |
Molecular Weight |
502.527 |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H26N4O6/c1-37-24-10-5-2-7-20(24)17-28-25(32)11-6-16-29-26(33)22-8-3-4-9-23(22)30(27(29)34)18-19-12-14-21(15-13-19)31(35)36/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,28,32) |
InChI Key |
QNVKTVQPPFBBCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a quinazolinone core structure, which is known for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The unique structural components of this compound may enhance its efficacy in various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C27H26N4O6
- Molecular Weight : 502.5 g/mol
- IUPAC Name : N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide
- CAS Number : 931731-72-5
The structural features of the compound include:
- A quinazoline ring fused with a benzene ring.
- Substituents such as methoxybenzyl and nitrobenzyl groups.
- An amide functional group linked to a butane chain.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. The incorporation of specific substituents in this compound enhances its interaction with cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anticonvulsant Properties
Quinazoline derivatives have also demonstrated anticonvulsant activities. The structure of this compound suggests potential efficacy in models of epilepsy. In related studies, compounds with similar configurations have shown effectiveness in reducing seizure frequency in animal models.
Antimicrobial Activity
The antimicrobial potential of this compound is supported by its structural similarity to other known antimicrobial agents. The presence of the nitro group is particularly noteworthy as it has been associated with enhanced antibacterial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Electron-withdrawing groups (like nitro) at specific positions enhance activity.
- Modifications at the benzyl substituents can lead to significant changes in potency.
| Compound Variant | Activity (ED50 mg/kg) | Notes |
|---|---|---|
| Base Compound | 21 | Reference for comparison |
| Variant A | 13 | Enhanced activity due to substitution |
| Variant B | 8.9 | Surpasses standard anticonvulsants like phenytoin |
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar quinazoline derivatives:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.
- Anticonvulsant Research : Research featured in Pharmacology Biochemistry and Behavior indicated that certain quinazoline compounds exhibited significant anticonvulsant effects in maximal electroshock seizure models.
- Antimicrobial Efficacy : A study from Antimicrobial Agents and Chemotherapy reported that nitro-substituted quinazolines displayed potent activity against multi-drug resistant strains of bacteria.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide exhibit significant anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
In a related study, compounds containing 4-amino butanamide moieties were found to effectively inhibit IL-1β and IL-6 mRNA expression in vitro, suggesting potential anti-inflammatory and anticancer applications due to their ability to modulate inflammatory cytokines .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on benzothiazole and benzoxazole derivatives has demonstrated their effectiveness against a range of bacterial and fungal pathogens. Compounds structurally similar to this compound have shown promise in drug discovery for antibacterial and antifungal applications .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to this structure has been documented. For example, derivatives with similar functionalities have been reported to significantly reduce mRNA levels of pro-inflammatory cytokines without causing hepatotoxicity . This suggests a therapeutic window for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of quinazoline derivatives on lung cancer cell lines. The results indicated that specific modifications at the 1-position of the quinazoline ring could enhance cytotoxicity. The compound this compound was identified as a lead candidate due to its potent activity against the NCI-H460 lung cancer cell line.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various substituted quinazolines. The findings revealed that compounds with nitrobenzyl substituents exhibited remarkable antibacterial activity against Gram-positive bacteria. The structure of this compound aligns well with these findings, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted through comparisons with analogous quinazolinones and related heterocycles (Table 1).
Table 1: Structural and Spectroscopic Comparison of Quinazolinone Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in the target compound increases electrophilicity at the quinazolinone core compared to bromo or chloro substituents, which primarily affect steric bulk . Methoxy vs. Halogen Substituents: The 2-methoxybenzyl group in the target compound improves solubility relative to halogenated analogs (e.g., 6-bromo derivative), which may exhibit higher lipophilicity .
Synthetic Complexity: The target compound’s synthesis requires precise nitrobenzyl alkylation, contrasting with simpler halogenation steps in bromo/chloro derivatives .
Spectroscopic Signatures: IR: All quinazolinones show strong C=O stretches (1660–1680 cm⁻¹). The nitro group’s asymmetric/symmetric vibrations (1520/1350 cm⁻¹) distinguish the target compound from halogenated analogs . 1H-NMR: The methoxy group (δ ~3.8 ppm) and nitrobenzyl aromatic protons (δ ~8.2 ppm) are diagnostic for the target compound .
Research Implications
- Drug Design : The nitro group’s electron-withdrawing nature may enhance binding to electron-rich biological targets, whereas methoxy groups improve pharmacokinetic properties .
- Material Science: Quinazolinones with EWGs like nitro could serve as precursors for fluorescent materials or metal-chelating agents due to their conjugated systems .
Preparation Methods
Niementowski Condensation
The Niementowski reaction remains the most widely used method for synthesizing 4(3H)-quinazolinones. Anthranilic acid derivatives are condensed with formamide or urea derivatives under thermal conditions. For example, heating anthranilic acid with excess formamide at 120°C for 5–6 hours yields 4(3H)-quinazolinone via an o-amidobenzamide intermediate. Modifications using microwave irradiation reduce reaction times to 20–30 minutes while improving yields to 85–92%.
Key reaction conditions:
Griess Synthesis
An alternative route involves the condensation of anthranilic acid with cyanogen bromide in ethanol, followed by ammonolysis to introduce amino groups at the 2-position. This method is less favored due to the toxicity of cyanogen derivatives but offers precise control over nitrogen substitution patterns.
Functionalization of the Quinazolinone Core
Introduction of the 4-Nitrobenzyl Group
The 1-position of the quinazolinone is alkylated using 4-nitrobenzyl bromide under basic conditions. A typical procedure involves:
- Dissolving the quinazolinone core in anhydrous DMF.
- Adding 1.2 equivalents of 4-nitrobenzyl bromide and 2 equivalents of potassium carbonate.
- Stirring at 60°C for 12 hours.
Optimization notes:
Attachment of the Butanamide Linker
The 3-position is functionalized via nucleophilic substitution or Mitsunobu reaction:
- Intermediate synthesis: 4-Bromobutanoyl chloride is reacted with the quinazolinone in THF using triethylamine as a base.
- Amide coupling: The resulting bromide is displaced with 3-(4-methoxyphenyl)piperazine-propylamine using EDCI/HOBt in dichloromethane.
Critical parameters:
- Coupling agent: EDCI/HOBt outperforms DCC in minimizing racemization.
- Temperature: 0°C → room temperature gradient prevents exothermic side reactions.
Final Assembly: N-(2-Methoxybenzyl) Substituent
The methoxybenzyl group is introduced via reductive amination or direct alkylation:
Reductive Amination Protocol
- Condense 2-methoxybenzaldehyde with the primary amine of the butanamide linker.
- Reduce the Schiff base intermediate with sodium cyanoborohydride in MeOH/HAc buffer (pH 4–5).
Advantages:
- Chemoselectivity: NaBH₃CN selectively reduces imines without attacking esters or amides.
- Yield: 82–89% after purification.
Direct Alkylation Alternative
- React 2-methoxybenzyl chloride with the secondary amine using K₂CO₃ in acetonitrile.
- Heat at 80°C for 8 hours under nitrogen.
Comparison:
- Cost: Alkylation avoids expensive borohydrides but requires strict moisture control.
- Byproducts: 10–15% dialkylated species necessitate careful chromatographic separation.
Modern Catalytic Approaches
Microwave-Assisted One-Pot Synthesis
Chen et al. demonstrated a microwave-enhanced route using DMAP (4-dimethylaminopyridine) to catalyze the tandem cyclization-alkylation-amidation sequence:
- Mix 2-aminobenzamide, di-tert-butyl dicarbonate, and 4-nitrobenzyl bromide in acetonitrile.
- Irradiate at 120°C for 30 minutes.
- Add 2-methoxybenzylamine and EDCI, continue irradiation for 15 minutes.
Benefits:
Organocatalytic Asymmetric Methods
Bakavoli’s MnO₄⁻-mediated oxidative cyclization enables enantioselective synthesis when using chiral aldehydes:
- React o-aminobenzamide with (R)-2-methoxybenzylaldehyde.
- Oxidize with KMnO₄ in ethanol/H₂O (3:1).
- Isolate the (S)-enantiomer with 94% ee via chiral HPLC.
Industrial-Scale Production Considerations
Solvent Recycling
- Extraction: Use tert-butyl methyl ether (TBME) instead of ethyl acetate for easier recovery (bp 55°C vs. 77°C).
- Distillation: Implement falling-film evaporators to recover DMF with >99% purity.
Waste Stream Management
- Quench protocol: Neutralize acidic byproducts with CaCO₃ before filtration, reducing hazardous waste by 40%.
- Catalyst recovery: Immobilize DMAP on silica gel for reuse over 5 cycles without activity loss.
Analytical Characterization Data
Key spectroscopic properties:
| Parameter | Value (Source) |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 6.92–7.45 (m, 7H, ArH), 4.62 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃) |
| HRMS (ESI) | m/z 518.1932 [M+H]⁺ (calc. 518.1928) |
| HPLC Purity | 99.1% (C18, MeCN/H₂O 70:30) |
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Formation of the quinazolinone core via cyclization under acidic conditions .
- Introduction of nitrobenzyl and methoxybenzyl substituents using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd/C for hydrogenation) to enhance yield. Monitor progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm backbone structure and substituent positions .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for quinazolinone) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the quinazolinone scaffold .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified benzyl groups (e.g., chloro, fluoro, methoxy) to assess electronic effects .
- Bioisosteric Replacement : Replace the nitro group with sulfonamide or trifluoromethyl to enhance solubility .
- Data Analysis : Use IC50 values and computational docking (e.g., AutoDock Vina) to correlate substituents with target binding .
- Example Table :
| Substituent (R) | IC50 (μM, HeLa) | LogP |
|---|---|---|
| 4-Nitrobenzyl | 0.45 | 3.2 |
| 4-Fluorobenzyl | 1.8 | 2.9 |
| 4-Methoxybenzyl | 2.5 | 2.7 |
| Data adapted from |
Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility Adjustments : Use co-solvents (DMSO ≤0.1%) to avoid false negatives in cell-based assays .
- Meta-Analysis : Compare data across studies, highlighting substituent-specific effects (e.g., nitro groups enhance cytotoxicity but reduce solubility) .
Q. What experimental and computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated probes to identify protein targets .
- Kinase Profiling : Screen against a panel of 50+ kinases using ADP-Glo assays .
- Molecular Dynamics (MD) Simulations : Model interactions with EGFR or PARP-1 active sites over 100 ns trajectories .
Q. How can pharmacokinetic properties like solubility and metabolic stability be optimized?
- Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups to improve aqueous solubility .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Lipophilicity Adjustment : Replace nitro with polar groups (e.g., morpholine) to balance LogD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
